molecular formula C9H9N3O B1423436 1-(3-methoxyphenyl)-1H-1,2,4-triazole CAS No. 1334149-02-8

1-(3-methoxyphenyl)-1H-1,2,4-triazole

Cat. No. B1423436
M. Wt: 175.19 g/mol
InChI Key: RVXYBZJWRMTUIN-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity, basicity, and reactivity with other compounds are also studied.


Scientific Research Applications

Synthesis and Structural Analysis

1-(3-methoxyphenyl)-1H-1,2,4-triazole and its derivatives have been synthesized and structurally analyzed in various studies. For instance, the crystal structure of a related compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol, was investigated, demonstrating its orthorhombic space group and molecular dimensions (Xu Liang, 2009).

Biological Activities

1,2,4-Triazole derivatives show a range of biological activities. For example, certain 1,5-disubstituted 1,2,3-triazoles synthesized via metal-free multi-component reactions exhibited antibacterial and antifungal activities (V. Vo, 2020). Similarly, the antifungal activity of N-bridged heterocycles derived from 3-(3-bromo-4-methoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole was observed (B. S. Holla et al., 1996).

Corrosion Inhibition

The use of 1,2,4-triazole derivatives in corrosion control has been explored. A study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed its effectiveness in inhibiting mild steel corrosion in hydrochloric acid medium, achieving up to 98% inhibition efficiency (F. Bentiss et al., 2009).

Chemical Synthesis and Modifications

Research into the synthesis of various 1,2,4-triazole derivatives for potential pharmacological applications has been conducted. This includes the synthesis of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers, indicating potential antitumor, antiinflammatory, and antioxidant activities (Yu. G. Sameluk & A. Kaplaushenko, 2015).

Antimicrobial and Antiproliferative Activities

Several 1,2,4-triazole derivatives have been synthesized and evaluated for antimicrobial and antiproliferative activities. For instance, the antifungal activity of 1,2,4-triazoles against Candida albicans was noted (S. Massa et al., 1992). Additionally, new 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles showed promising antiproliferative activity (B. Narayana et al., 2010).

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves a discussion of potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, and any unanswered questions about its chemistry.


I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

1-(3-methoxyphenyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-9-4-2-3-8(5-9)12-7-10-6-11-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXYBZJWRMTUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenyl)-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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